DL-Leucine-d10
Description
Foundational Principles of Deuterium (B1214612) Labeling for Amino Acid Tracing
Deuterium (²H or D), a stable isotope of hydrogen, serves as an excellent tracer in biological systems. Deuterium labeling involves replacing one or more hydrogen atoms in an amino acid molecule with deuterium. physiology.org This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. diagnosticsworldnews.com This mass difference is the key to its utility as a tracer.
When a deuterated amino acid is introduced into a biological system, either in cell culture or a whole organism, it is treated by the cellular machinery in the same way as the natural amino acid. biorxiv.org It is transported into cells, charged onto transfer RNAs (tRNAs), and incorporated into newly synthesized proteins. biorxiv.org By using analytical techniques like mass spectrometry or NMR spectroscopy, researchers can detect and quantify the presence of the deuterated amino acid in various molecules and cellular compartments. diagnosticsworldnews.commdpi.com This allows for the precise tracking of the amino acid's journey through metabolic pathways, its incorporation into proteins, and the turnover rates of those proteins. physiology.orgbiorxiv.org The non-perturbing nature of deuterium labeling ensures that the observed biological processes are representative of the normal physiological state. spiedigitallibrary.org
Specific Role and Applications of DL-Leucine-d10 as a Stable Isotope Tracer
This compound is a form of the essential amino acid leucine (B10760876) where ten of the hydrogen atoms have been replaced with deuterium. Leucine is a branched-chain amino acid that plays a critical role in protein synthesis and various metabolic functions. isotope.comcaymanchem.com The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-isomers of the amino acid.
The primary application of this compound in research is as an internal standard for the quantification of leucine and its metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its use as a tracer allows for the investigation of protein synthesis and degradation rates in various tissues and cell types. nih.govcaltech.educaltech.edu For instance, by administering this compound and measuring its incorporation into proteins over time, researchers can calculate the rate at which new proteins are being made. nih.govnih.gov
Studies have utilized deuterated leucine to explore the response of the proteome to various stimuli and to identify newly synthesized proteins in mammalian cells. nih.govcaltech.edu This approach provides a dynamic view of the proteome, offering insights into how cells adapt to changing conditions. caltech.edu The use of this compound, often in combination with other labeling techniques, has proven to be a valuable tool for gaining a deeper understanding of complex biological processes at the molecular level. caltech.educaltech.edu
Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃D₁₀NO₂ | scbt.com |
| Molecular Weight | 141.23 g/mol | scbt.comcalpaclab.comnih.gov |
| CAS Number | 29909-01-1 | calpaclab.comeurisotop.com |
| Isotopic Purity | ≥98 atom % D | calpaclab.comcdnisotopes.com |
| Physical Form | Solid | |
| Melting Point | 293-296 °C (subl.) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-SHJFKSRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584036 | |
| Record name | Deuterated leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29909-01-1 | |
| Record name | Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29909-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deuterated leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Characterization of Dl Leucine D10 for Research Applications
Chemical Synthesis Approaches for Deuterated Leucine (B10760876) Isomers
The preparation of deuterated leucine isomers, including DL-Leucine-d10, involves specialized synthetic strategies designed to introduce deuterium (B1214612) atoms at specific positions within the molecule.
Strategies for the Preparation of this compound
A common and effective method for preparing this compound involves the catalytic deuteration of unsaturated precursors. researchgate.net This approach often utilizes deuterium gas (D2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to reduce a double or triple bond within a leucine precursor molecule, thereby incorporating deuterium atoms. researchgate.net For instance, novel 3,4-didehydropyroglutamate derivatives can be synthesized and then catalytically deuterated to produce deuterated pyroglutamates. These intermediates can then be converted through appropriate functional group interconversions and deprotection steps to yield [3,4,5,5,5-2H5]leucine. researchgate.net
Another general strategy involves the deuteration of leucine itself, followed by any necessary subsequent chemical modifications. google.comgoogle.com This can include methods like acid- or base-catalyzed hydrogen-deuterium exchange for enolizable protons, though this is less effective for non-enolizable positions and may require multiple treatments to achieve high isotopic purity. scielo.org.mx Reductive amination of a keto-analog of leucine using a deuterium source is another viable pathway. researchgate.net
A variety of methods can be employed to selectively replace hydrogen atoms with deuterium in leucine, aiming for high isotopic enrichment at each designated position. google.comgoogle.com For example, a simplified synthetic route starting from an isopropyl oxazolidinone, which is then acylated with deuterated propionyl chloride and subsequently methylated, has been described for producing locally deuterated leucine. d-nb.info
Considerations for Isotopic Enrichment and Purity in Deuterated Leucine Synthesis
Achieving high isotopic enrichment and chemical purity is a critical aspect of synthesizing deuterated compounds. The goal is to maximize the incorporation of deuterium at the desired positions while minimizing the presence of partially deuterated or non-deuterated molecules. google.comgoogle.com Commercial preparations of this compound typically specify an isotopic purity of 98 atom % D or higher. cdnisotopes.comscientificlabs.com
The choice of synthetic route and reaction conditions significantly influences the final isotopic enrichment. For instance, catalytic deuteration methods require careful control of reaction time, temperature, and catalyst activity to ensure complete deuterium incorporation. researchgate.net Similarly, in hydrogen-deuterium exchange reactions, the number of exchange cycles and the nature of the catalyst are key factors. scielo.org.mx
Chemical purity is equally important, ensuring that the final product is free from starting materials, reagents, and byproducts from the synthesis. Standard purification techniques such as chromatography and recrystallization are employed to achieve high chemical purity, often exceeding 98%. cdnisotopes.com
Quality Control and Isotopic Verification of this compound
Rigorous quality control measures are essential to verify the isotopic enrichment and purity of synthesized this compound, ensuring its suitability for research applications.
Analytical Techniques for Assessing Deuterium Incorporation
Several analytical techniques are employed to assess the level and location of deuterium incorporation in this compound.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the degree of deuteration. longdom.org By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-deuterated counterpart, the number of incorporated deuterium atoms can be confirmed. longdom.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. nih.govmdpi.comnih.gov For this compound, a mass shift of M+10 is expected. scientificlabs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 2H (deuterium) NMR, provides detailed information about the specific sites of deuterium incorporation within the molecule. rsc.orgnih.gov 1H NMR can also be used, where the disappearance of signals corresponding to the replaced protons confirms deuteration. oup.comresearchgate.net This technique is invaluable for confirming the regiospecificity of the labeling.
The following table summarizes the key analytical techniques used for assessing deuterium incorporation:
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Determines the overall mass increase, confirming the total number of deuterium atoms incorporated. longdom.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identifies the specific atomic positions where deuterium has been substituted for hydrogen. rsc.orgnih.gov |
Detection of Isotopic Impurities and Their Impact on Research Outcomes
Isotopic impurities, which are molecules with fewer than the desired number of deuterium atoms (e.g., d1-d9 in a d10-labeled compound), can arise from incomplete deuteration during synthesis. The presence of these impurities can significantly impact research outcomes, particularly in quantitative studies where this compound is used as an internal standard. caymanchem.com
The primary methods for detecting and quantifying isotopic impurities are mass spectrometry and NMR spectroscopy. High-resolution mass spectrometry can often resolve the peaks of the desired fully deuterated compound from those of the lesser-deuterated species. nih.gov This allows for the calculation of the isotopic purity, which is typically expressed as "atom % D". cdnisotopes.com
In quantitative mass spectrometry applications, the presence of significant isotopic impurities in the internal standard can lead to inaccurate quantification of the target analyte. nih.govmdpi.com Therefore, it is crucial to use highly enriched this compound and to account for any known impurities during data analysis.
The following table outlines common isotopic impurities and their potential sources:
| Isotopic Impurity | Potential Source |
| d1-d9 Leucine | Incomplete deuteration reaction during synthesis. |
| Unlabeled Leucine (d0) | Presence of unlabeled starting material or incomplete reaction. |
Advanced Analytical Techniques Utilizing Dl Leucine D10
Mass Spectrometry (MS) Applications in DL-Leucine-d10 Research
Mass spectrometry, a powerful analytical technique for identifying and quantifying molecules, leverages this compound in various applications to achieve high accuracy and sensitivity.
Quantitative Proteomics and Metabolomics with this compound as an Internal Standard
In the fields of quantitative proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, this compound is frequently employed as an internal standard. caymanchem.combiorxiv.orgnih.govcaymanchem.comnih.gov An internal standard is a known quantity of a substance added to a sample to correct for variations during analysis, thereby improving the accuracy and precision of quantification. The chemical properties of this compound are nearly identical to its natural counterpart, leucine (B10760876), ensuring it behaves similarly during sample preparation and analysis. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer.
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are two prominent techniques that utilize this compound for quantification.
UPLC-MS/MS: This method combines the high separation power of UPLC with the sensitive and selective detection of tandem mass spectrometry. waters.comacs.orglcms.czlcms.cz In a typical workflow, a sample containing the analyte of interest (e.g., leucine) is mixed with a known amount of this compound. acs.orglcms.cz After extraction and derivatization to improve chromatographic and mass spectrometric properties, the mixture is injected into the UPLC system. acs.orglcms.cz The components are separated based on their physicochemical properties and then ionized and analyzed by the mass spectrometer. acs.orgnih.gov By comparing the signal intensity of the analyte to that of the this compound internal standard, precise quantification can be achieved. nih.gov For instance, a robust and sensitive UPLC-MS/MS method has been developed for the quantification of 37 DL-amino acids in tea, showcasing the technique's capability. waters.com Another study detailed a high-speed UPLC-MS/MS analysis of multiple amines in human plasma and serum, which included leucine-d10 as an internal standard. acs.org
GC-MS: This technique is particularly suited for volatile and thermally stable compounds. Similar to UPLC-MS/MS, this compound is added as an internal standard. mdpi.com Samples undergo derivatization to increase their volatility before being introduced into the gas chromatograph. The compounds are separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. mdpi.com GC-MS methods using stable-isotope labeled internal standards, including deuterated analogs, have been validated for the measurement of amino acids and other metabolites in biological samples. mdpi.com
A comparative table of these methodologies is presented below:
| Feature | UPLC-MS/MS | GC-MS |
| Principle | Separation based on liquid chromatography followed by mass analysis. | Separation based on gas chromatography followed by mass analysis. |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile ones. | Requires analytes to be volatile or rendered volatile through derivatization. |
| Derivatization | Often used to improve ionization and chromatographic retention. acs.org | Generally required to increase volatility and thermal stability. mdpi.com |
| Application | Widely used for proteomics, metabolomics, and clinical diagnostics. waters.comacs.orgnih.gov | Commonly used for the analysis of amino acids, fatty acids, and steroids. mdpi.com |
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest metrological quality in quantitative analysis. It relies on the addition of a known amount of an isotopically labeled version of the analyte (like this compound) to a sample. otsuka.co.jp The ratio of the unlabeled to the labeled analyte is then measured by mass spectrometry. Since the labeled and unlabeled forms are chemically identical, they are assumed to behave identically during extraction, purification, and analysis, thus minimizing errors from sample loss or matrix effects. This allows for the highly accurate absolute quantification of the target analyte.
UPLC-MS/MS and GC-MS Methodologies for this compound Quantification
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using Perdeuterated Leucine
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. creative-proteomics.comlongdom.orgacs.orgnih.govresearchgate.netindexcopernicus.com In this technique, two populations of cells are cultured in media that are identical except for one or more amino acids. One medium contains the natural, "light" amino acid, while the other contains a "heavy," stable isotope-labeled version. longdom.org
Initially, deuterated leucine (such as Leu-d3 or Leu-d10) was used in SILAC experiments. creative-proteomics.comlongdom.orgnih.govresearchgate.netcuni.czacs.org Cells grown in the "heavy" medium incorporate the deuterated leucine into all newly synthesized proteins. nih.gov After a certain period, the two cell populations are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. The mass difference between the heavy and light peptide pairs allows for the relative quantification of protein abundance between the two samples. longdom.org
However, a notable challenge with using deuterated amino acids in SILAC is the potential for a chromatographic shift during reverse-phase chromatography, which could compromise the accuracy of quantification. creative-proteomics.comresearchgate.net This has led to the more common use of 13C or 15N-labeled amino acids in many SILAC applications, as these tend to co-elute better with their light counterparts. creative-proteomics.comresearchgate.net
MALDI-TOF MS in Proteomic and Metabolomic Profiling with this compound
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique widely used for the analysis of large biomolecules like proteins and peptides. youtube.comnih.gov In the context of this compound, MALDI-TOF MS can be used to analyze peptides and proteins that have incorporated this labeled amino acid. For instance, research has been conducted on the polymerization of L(d10)-Leucine, where MALDI-TOF MS was used to analyze the resulting oligopeptides. researchgate.net This technique allows for the rapid determination of the mass of the biomolecules, and the mass shift introduced by the deuterium labels in this compound can be easily detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications with this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical technique that can be utilized in conjunction with this compound. isotope.com Deuterium (²H) has a nuclear spin, making it NMR-active. However, its resonance frequency is distinct from that of protons (¹H), allowing for selective observation without interference from the much more abundant protons in a biological sample.
Recent research has demonstrated the feasibility of using ²H NMR to quantify the uptake of this compound in biological systems, such as in glioblastoma multiforme cells. biorxiv.org In these experiments, cells are cultured with this compound, and after a period of incubation, metabolites are extracted. biorxiv.org ²H NMR spectroscopy of the cell extracts can then be used to detect and quantify the intracellular concentration of this compound. biorxiv.org This provides a direct measure of leucine uptake and metabolism, offering valuable insights into cellular physiology and disease states. biorxiv.org
Biomolecular NMR for Structural and Dynamic Insights of Deuterated Proteins
The incorporation of this compound into proteins is a powerful strategy for enhancing the quality of NMR data. For proteins larger than approximately 25 kDa, NMR spectra often suffer from signal broadening and poor signal-to-noise ratios due to rapid relaxation caused by proton-proton dipolar coupling. peakproteins.com Replacing non-exchangeable protons with deuterons, as in this compound, significantly reduces these dipolar interactions. peakproteins.com This leads to longer relaxation times and a marked improvement in the signal-to-noise ratio of the remaining proton signals, particularly the amide protons (¹H-¹⁵N) that are crucial for backbone structure determination. peakproteins.com
This deuteration strategy simplifies complex spectra and allows for more confident peak assignment and structural interpretation. peakproteins.com While uniform deuteration can deplete the number of protons available for generating distance restraints needed for structure calculation, selective protonation of certain residues or specific positions within a deuterated background provides a balance. acs.org The use of deuterated proteins has enabled structural and dynamic studies of proteins and their complexes, providing atomic-level insights into biomolecular interactions. peakproteins.com
Methyl TROSY Techniques and Extensive Deuteration for High Molecular Weight Protein Studies
For very large proteins and protein complexes (up to the megadalton range), traditional NMR methods are often inadequate. Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) has emerged as a transformative technique for studying such high-molecular-weight systems. isotope.combiorxiv.org This method focuses on the signals from the methyl groups of isoleucine, leucine, and valine (ILV), which are often found in the hydrophobic core of proteins and at protein-protein interfaces. isotope.comchemie-brunschwig.ch
A critical requirement for high-quality methyl-TROSY spectra is the use of highly deuterated proteins with selectively protonated (¹³CH₃) methyl groups. biorxiv.org this compound plays a crucial role in specific labeling schemes designed to achieve this. For instance, to specifically label valine methyl groups without labeling leucine, exogenous L-leucine-d10 can be added to the growth media. researchgate.netresearchgate.net This inhibits the incorporation of labeled precursors into the leucine biosynthesis pathway, thereby preventing scrambling of the label and simplifying the resulting NMR spectra. researchgate.netresearchgate.net This approach has been instrumental in extending the size limit of proteins amenable to solution NMR studies, enabling detailed investigations of the structure and dynamics of large macromolecular assemblies. chemie-brunschwig.chnih.gov
| Labeling Strategy | Precursors | Outcome | Application |
| Selective ILV Methyl Labeling | α-keto acid precursors in D₂O media | Protonated ¹³CH₃ groups on Ile, Leu, Val in a deuterated protein | Methyl-TROSY NMR of high molecular weight proteins isotope.com |
| Valine-Specific Methyl Labeling | Labeled α-ketoisovalerate + L-leucine-d10 | Stereospecific labeling of valine methyl groups with minimal scrambling to leucine | Reduces spectral overlap in large protein assemblies researchgate.netresearchgate.net |
2H-NMR for In Vitro and In Vivo Metabolic Tracing with this compound
Deuterium (²H) NMR offers a unique window into metabolic pathways. Following the administration of a deuterated substrate like this compound, ²H-NMR can be used to track the appearance of the label in downstream metabolites. biorxiv.org This provides a direct, non-invasive method for monitoring metabolic fluxes in both in vitro and in vivo settings. nih.govtudublin.ie
In studies of glioblastoma multiforme (GBM), for example, ²H-labeled leucine has been used to quantify amino acid uptake in tumors. biorxiv.org After exposing cultured GBM cells to this compound, ²H-NMR spectra of cell extracts clearly showed leucine-associated resonances, providing direct evidence of cellular uptake. biorxiv.org The primary resonances observed correspond to the deuterated methyl groups (-(CD₃)₂) and the deuterated methylene (B1212753) and methine groups (-CD₂ and γ-D). biorxiv.org By tracking the fate of the deuterium label, it is possible to quantify the activity of metabolic pathways that utilize leucine, such as its catabolism to lactate (B86563) or its contribution to the synthesis of glutamate (B1630785) and glutamine. biorxiv.org This approach holds significant promise for clinical diagnostics and for understanding the metabolic reprogramming that occurs in diseases like cancer. biorxiv.orgchemie-brunschwig.ch
Vibrational Spectroscopy Investigations of this compound
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the chemical bonds and functional groups within a molecule. mdpi.com The introduction of deuterium creates C-D bonds, whose stretching vibrations appear in a region of the spectrum that is typically free from other biological signals, offering a clear spectroscopic window. nih.govnih.gov
Two-Dimensional Infrared (2DIR) Spectroscopy of C-D Stretching Modes as Structural Reporters
Two-dimensional infrared (2DIR) spectroscopy is a powerful technique for measuring the coupling and energy transfer between different vibrational modes, providing structural constraints such as distances and angles between them. nih.govscispace.com The C-D stretching modes of deuterated amino acids like this compound serve as excellent structural reporters for 2DIR studies. nih.govresearchgate.net
The perdeuteration of the leucine side chain results in C-D stretching modes that absorb around 2050-2220 cm⁻¹. nih.gov Although these modes have relatively weak absorption, their interactions with other key vibrational modes, such as the protein backbone's amide I and amide II bands, can be detected using dual-frequency 2DIR. nih.gov These cross-peaks provide valuable structural information. nih.govresearchgate.net Furthermore, techniques like relaxation-assisted 2DIR (RA 2DIR) can significantly enhance these cross-peak signals, allowing for the measurement of longer-range interactions (over 10 Å) and the determination of bond connectivity patterns. nih.govresearchgate.net The ability to use the C-D vibrations of this compound as probes opens up new avenues for studying protein structure and dynamics with high spatial and temporal resolution. nih.govnih.gov
| 2DIR Technique | Principle | Information Gained from this compound |
| Dual-Frequency 2DIR | Measures direct coupling between vibrational modes. | Detects cross-peaks between C-D modes and amide I/II modes, providing structural constraints. nih.gov |
| Relaxation-Assisted 2DIR (RA 2DIR) | Uses vibrational energy transport to amplify signals. | Enhances cross-peaks, enabling measurement of longer distances and bond connectivity. nih.govresearchgate.net |
Raman Spectral Analysis of Deuterated Leucine for Vibrational Assignments
Raman spectroscopy is another form of vibrational spectroscopy that is highly sensitive to molecular structure. scielo.brsbfisica.org.br In the study of organic molecules, the C-H stretching region of the Raman spectrum is often complicated by a phenomenon called Fermi resonance, where a fundamental stretching vibration couples with an overtone of a bending vibration, leading to complex and difficult-to-interpret spectra. ustc.edu.cnustc.edu.cn
Deuteration, as in this compound, provides a solution to this problem. The frequency of the C-D stretching vibration is significantly different from the overtones of any C-H or C-D bending vibrations. ustc.edu.cnustc.edu.cn This effectively eliminates Fermi resonance in the C-D stretching region. ustc.edu.cnustc.edu.cn As a result, the Raman spectrum of deuterated leucine shows a single, well-defined vibrational band for the C-D stretch (around 2240 cm⁻¹), which is in good agreement with theoretical calculations. ustc.edu.cnustc.edu.cn This spectral simplification allows for clearer vibrational assignments and facilitates the use of Raman spectroscopy to study the structure and dynamics of molecules incorporating deuterated leucine. ustc.edu.cn
| Compound | Vibrational Region | Spectral Feature | Significance |
| Leucine (protonated) | C-H stretch (2800-3000 cm⁻¹) | Complex bands due to Fermi Resonance | Difficult to assign specific vibrations ustc.edu.cn |
| This compound | C-D stretch (~2240 cm⁻¹) | Single, sharp band | Elimination of Fermi Resonance allows for clear vibrational assignment and structural studies ustc.edu.cnustc.edu.cn |
Applications of Dl Leucine D10 in Metabolic Pathway Elucidation and Flux Analysis
Tracing Leucine (B10760876) Catabolism and Anabolism in Complex Biological Systems
DL-Leucine-d10 is instrumental in dissecting the intricate pathways of leucine metabolism. By introducing this labeled compound, researchers can trace the journey of leucine as it is broken down (catabolism) and used to build new molecules (anabolism). This provides a dynamic view of metabolic processes that cannot be achieved by simply measuring static metabolite concentrations. chromservis.eu
In Vivo Metabolic Flux Analysis Utilizing this compound
Metabolic flux analysis with this compound allows for the quantification of the rates of metabolic reactions in living organisms. nih.gov This technique provides a detailed understanding of how leucine is utilized and transformed within the body. For instance, studies can determine the rate at which leucine is oxidized for energy versus its incorporation into new proteins. nih.gov This is particularly important in understanding metabolic dysregulation in various diseases.
A study on glioblastoma in mice demonstrated the feasibility of using this compound with deuterium (B1214612) magnetic resonance imaging (2H MRI) to quantify leucine uptake in tumors in vivo. biorxiv.org The research observed a significant enhancement of d10-leucine uptake in tumor tissue over time compared to control animals. biorxiv.org
Cellular and Tissue-Specific Leucine Metabolism Studies
The use of this compound extends to the cellular and tissue levels, enabling researchers to investigate how different cell types and organs handle leucine. For example, studies have used this compound to explore how leucine metabolism is regulated during adipocyte (fat cell) differentiation. plos.org In one study, this compound was used to label proteins in yeast cells to study the proteome's response to oxidative stress. nih.gov Another study utilized stimulated Raman scattering (SRS) microscopy to image newly synthesized proteins in live HeLa cells by tracking the metabolic incorporation of L-leucine-d10. pnas.org
Quantification of Protein Turnover and Synthesis Rates using this compound Tracers
One of the most powerful applications of this compound is in the measurement of protein turnover, which encompasses both protein synthesis and degradation. liverpool.ac.ukbjournal.org This provides critical insights into the dynamic state of proteins in various physiological and pathological conditions.
Assessment of Muscle Protein Synthesis in Model Organisms and Human Cohorts
This compound is a key tool for quantifying muscle protein synthesis rates in both animal models and human subjects. e-acnm.orgfrontiersin.org By administering the tracer and measuring its incorporation into muscle protein over time, researchers can calculate the fractional synthetic rate (FSR) of muscle proteins. frontiersin.org This is crucial for understanding the effects of nutrition, exercise, and disease on muscle mass and function. e-acnm.orgnih.gov
A novel method was developed to measure muscle protein synthesis in humans by intravenously infusing d10-leucine. nih.govnih.gov The metabolism of d10-leucine produces d9-leucine endogenously, and the enrichment of d9-leucine in the blood provides a closer estimate of the muscle fluid amino acid enrichment, leading to more accurate calculations of muscle protein synthesis rates. nih.govnih.gov
| Study Details | Tracer Used | Key Finding |
| Comparison of blood and muscle fluid amino acid enrichment in healthy subjects | d10-leucine (producing d9-leucine) and 13C6-phenylalanine | Blood d9-leucine enrichment provides a more accurate precursor for calculating muscle protein synthesis rates than traditional phenylalanine tracers. nih.govnih.gov |
Dynamics of Protein Degradation and Recycling via Stable Isotope Tracing
While direct measurement of protein degradation is more complex, this compound can provide insights into this process. By combining tracer incorporation data with measurements of amino acid dilution, researchers can model the dynamics of protein breakdown and the recycling of amino acids back into the free pool. Leucine, in particular, has been shown to play a role in regulating protein turnover, potentially by inhibiting protein degradation. nih.gov
Investigation of Branched-Chain Amino Acid (BCAA) Metabolism and Interconversion with this compound
This compound is also used to study the broader metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. frontiersin.org These essential amino acids share initial catabolic pathways, and understanding their interplay is crucial. cocukmetabolizma.com
This compound in Studies of Cellular Bioenergetics and Energy Metabolism
Stable isotope tracing using deuterated compounds like this compound is a powerful technique for investigating the intricate pathways of cellular bioenergetics and energy metabolism. mdpi.commdpi.com By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can track the metabolic fate of leucine and its contribution to various energy-producing processes within the cell. This approach provides dynamic information about metabolic fluxes that cannot be obtained by simply measuring the static levels of metabolites. nih.gov
The study of cellular bioenergetics largely revolves around mitochondrial function, as these organelles are the primary sites of energy production through oxidative phosphorylation (OXPHOS). mdpi.comresearchgate.net Leucine itself plays a significant role in energy metabolism, contributing to the regulation of blood sugar levels and serving as a substrate for the synthesis of other molecules involved in energy production. targetmol.combiocat.com Isotope tracing with compounds like this compound allows for the precise measurement of how leucine is utilized and transformed within different metabolic contexts, such as in healthy versus diseased states or in response to specific stimuli. biorxiv.orgresearchgate.net
Research in this area often involves incubating cells or isolated mitochondria with this compound and then using mass spectrometry to analyze the incorporation of deuterium into downstream metabolites. nih.gov This allows for the elucidation of pathway activity and the identification of metabolic reprogramming, which is a hallmark of various diseases, including cancer and metabolic disorders. researchgate.net For instance, studies have shown that leucine can influence mitochondrial biogenesis and the expression of genes related to energy metabolism. nih.gov
A key advantage of using stable isotopes is the ability to distinguish between endogenous and exogenous sources of metabolites, providing a clearer picture of cellular metabolic activities. nih.gov This is particularly important in understanding the flexibility of cellular metabolism and how cells adapt to different nutrient environments. mdpi.com
Detailed research findings have demonstrated the utility of leucine and its isotopes in understanding mitochondrial function and energy homeostasis. For example, studies have investigated the impact of leucine on mitochondrial protein synthesis and the activity of the respiratory chain complexes. nih.govfrontiersin.org While some studies suggest that leucine supplementation can improve mitochondrial function and oxygen consumption, others have explored its role in modulating the balance between aerobic and anaerobic metabolism. nih.govmdpi.com
The data gathered from these types of studies are crucial for building comprehensive models of cellular metabolism and for identifying potential therapeutic targets for diseases characterized by metabolic dysfunction. researchgate.net
| Research Area | Model System | Key Findings with Leucine Tracing/Supplementation |
| Mitochondrial Protein Synthesis | Human subjects (vastus lateralis muscle) | No significant increase in mitochondrial protein synthesis was observed during aerobic exercise and recovery in a fasting state, suggesting that amino acid availability may be a limiting factor. frontiersin.org |
| Mitochondrial Biogenesis and Function | C2C12 myocytes and 3T3-L1 adipocytes | Leucine (0.5 mM) was found to increase mitochondrial mass and stimulate the expression of genes involved in mitochondrial biogenesis (SIRT-1, PGC-1α, NRF-1) and function (UCP3, COX, NADH). nih.gov |
| Energy Metabolism in Disease Models | Mouse model of Sandhoff disease | Acetyl-DL-leucine (ADLL) treatment did not alter the expression of PGC1-α, a master regulator of mitochondrial biogenesis, suggesting the therapeutic effects may not be directly linked to increased mitochondrial production in this context. mdpi.com |
| Skeletal Muscle Dysfunction in Heart Failure | Rat model of Heart Failure with preserved Ejection Fraction (HFpEF) | Leucine supplementation showed a positive impact on mitochondrial function, particularly on complex I of the respiratory chain, and improved muscle force. nih.gov |
| T-cell Activation and Metabolism | Activated CD4+ T cells | Macroautophagy, a process that can be influenced by amino acids like leucine, was shown to be critical for ATP production during T-cell activation. nih.gov |
Dl Leucine D10 in Proteomic Research and Protein Dynamics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with Perdeuterated Leucine (B10760876) for Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used metabolic labeling strategy for quantitative proteomics. researchgate.netcreative-proteomics.comisotope.comckgas.com The principle of SILAC involves growing two populations of cells in culture media that are identical except for the isotopic composition of a specific essential amino acid. creative-proteomics.comckgas.com One population is cultured in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium supplemented with a stable isotope-labeled counterpart, such as DL-Leucine-d10. nih.govmedchemexpress.com
Over several cell divisions, the "heavy" amino acid is fully incorporated into the entire proteome of the cells grown in the heavy medium. nih.govspectra2000.it This in vivo labeling approach is highly efficient, often achieving close to 100% incorporation. creative-proteomics.comspectra2000.it Once labeling is complete, the "light" and "heavy" cell populations can be subjected to different experimental conditions. Subsequently, the cell lysates are combined, and the proteins are extracted and digested, typically with an enzyme like trypsin. isotope.com
The resulting peptide mixtures are then analyzed by mass spectrometry. nih.gov Because the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography separation. creative-proteomics.com However, they are distinguishable in the mass spectrometer due to the mass difference conferred by the isotopic label. nih.gov For every leucine-containing peptide, a pair of peaks will be observed: one for the "light" peptide and one for the "heavy" peptide, separated by a specific mass-to-charge (m/z) difference. The ratio of the intensities of these peak pairs directly reflects the relative abundance of the protein in the two cell populations. longdom.orglongdom.org
Early SILAC studies utilized deuterated leucine (such as Leu-d3). researchgate.netnih.gov While effective, a potential issue with deuterated amino acids is a slight shift in retention time during reverse-phase chromatography compared to their non-deuterated counterparts, which could affect quantification accuracy. creative-proteomics.com However, advancements in mass spectrometry instrumentation and data analysis software have largely mitigated these concerns. The use of perdeuterated leucine, like this compound, provides a significant mass shift, facilitating clear differentiation of labeled and unlabeled peptides. pnas.org
Table 1: Key Features of SILAC using this compound
| Feature | Description |
| Labeling Strategy | In vivo metabolic labeling. spectra2000.it |
| Isotope | Deuterium (B1214612) (²H). |
| Compound | This compound. medchemexpress.com |
| Incorporation | Into newly synthesized proteins during cell culture. creative-proteomics.com |
| Quantification | Relative quantification based on mass shift in MS. nih.gov |
| Application | Comparative analysis of proteomes under different conditions. nih.gov |
Comparative Proteomics and Relative Protein Quantification using this compound as an Internal Standard
In comparative proteomics, the goal is to identify and quantify differences in protein expression between two or more biological samples. This compound, when incorporated through metabolic labeling techniques like SILAC, serves as an ideal internal standard for accurate relative protein quantification. isotope.comnih.gov Because the "heavy" labeled proteome is mixed with the "light" (unlabeled) proteome at the beginning of the sample preparation workflow, it accounts for variations that can be introduced during subsequent steps such as protein extraction, digestion, and mass spectrometric analysis. isotope.com
This approach has been successfully applied to study a wide range of biological processes. For instance, researchers have used SILAC with deuterated leucine to investigate changes in protein expression during muscle cell differentiation. nih.gov In such an experiment, one population of myoblasts would be grown in "light" medium and another in "heavy" medium containing this compound. The "heavy" cells would then be induced to differentiate. By comparing the proteomes of the undifferentiated ("light") and differentiated ("heavy") cells, proteins that are up- or down-regulated during differentiation can be identified and their relative abundance quantified. nih.gov
Similarly, this methodology has been used to study the response of yeast proteomes to oxidative stress. nih.gov Yeast auxotrophic for leucine can be grown in a medium where normal leucine is completely replaced by this compound. nih.gov This allows for a direct comparison of the proteome under normal conditions versus stress conditions, providing insights into the cellular mechanisms of stress response. nih.gov
The use of a stable isotope-labeled internal standard like this compound is highly recommended for clinical mass spectrometry as well, as it normalizes for differences in analyte recovery and ionization efficiency. nih.gov
Studies of Protein-Protein Interactions and Conformational Dynamics through Deuterium Labeling
Deuterium labeling, primarily through a technique called hydrogen-deuterium exchange mass spectrometry (HDX-MS), is a powerful method for probing protein-protein interactions and conformational dynamics. acs.orghep.com.cnfrontiersin.orgacs.org HDX-MS monitors the exchange of labile amide hydrogens on the protein backbone with deuterium atoms from a deuterated solvent (D₂O). acs.orgthermofisher.com The rate of this exchange is highly dependent on the protein's local and global structure, including its solvent accessibility and hydrogen bonding network. acs.orgthermofisher.com
When two proteins interact, the interface of their interaction becomes less accessible to the solvent. This protection from the solvent results in a slower rate of deuterium uptake in the interface regions compared to the unbound state. By comparing the deuterium uptake of the proteins in their free and complexed forms, the specific regions involved in the interaction can be mapped. frontiersin.orgacs.org
Similarly, conformational changes in a protein, which can be induced by ligand binding, post-translational modifications, or changes in the cellular environment, alter the protein's dynamics and solvent accessibility. acs.orghep.com.cn These changes are reflected in the pattern and rate of deuterium exchange. frontiersin.org For example, a region of a protein that becomes more flexible or exposed upon ligand binding will show an increased rate of deuterium uptake. frontiersin.orgbiorxiv.org Conversely, a region that becomes more structured or buried will exhibit a decreased rate of exchange. frontiersin.org
The typical HDX-MS workflow involves incubating the protein or protein complex in a deuterated buffer for various time points. thermofisher.com The exchange reaction is then quenched by lowering the pH and temperature. hep.com.cn The protein is subsequently digested into peptides, which are analyzed by mass spectrometry to determine the amount of deuterium incorporated into each peptide. frontiersin.org This provides a detailed picture of the protein's structural dynamics at a peptide-level resolution. proteinmetrics.com
Table 2: Research Findings from Deuterium Labeling Studies
| Research Area | Finding | Technique |
| Protein-Protein Interactions | Identification of binding interfaces by measuring protection from solvent exchange. frontiersin.org | HDX-MS |
| Conformational Dynamics | Characterization of structural changes upon ligand binding or modification. acs.orghep.com.cn | HDX-MS |
| Protein Folding | Monitoring the acquisition of structure during the folding process. acs.org | HDX-MS |
| Allosteric Effects | Detecting changes in dynamics at sites distant from the binding event. thermofisher.com | HDX-MS |
Applications of Deuterium Labeling for Enhanced Protein Characterization in Mass Spectrometry
Deuterium labeling significantly enhances the capabilities of mass spectrometry for protein characterization. The introduction of deuterium atoms into a protein or peptide results in a predictable mass increase, which is readily detectable by a mass spectrometer. frontiersin.org This fundamental principle underpins several advanced applications.
In quantitative proteomics using metabolic labeling with compounds like this compound, the mass difference between the "light" and "heavy" peptides allows for their simultaneous detection and relative quantification in a single mass spectrometry run. nih.gov This multiplexing capability increases the throughput and accuracy of proteomic experiments.
In structural proteomics, HDX-MS provides information on the higher-order structure and dynamics of proteins in their native solution state. acs.orgthermofisher.com This is a significant advantage over techniques like X-ray crystallography, which require protein crystallization and provide a static picture of the protein structure. HDX-MS can be used to study large protein complexes and even membrane proteins in a near-native environment. biorxiv.orgresearchgate.net
Furthermore, deuterium labeling can be used to study protein turnover kinetics. By introducing a source of deuterium, such as heavy water (D₂O), into the cell culture medium or an organism, the rate of synthesis of new proteins can be measured. nih.govbiorxiv.orgphysiology.org As new proteins are synthesized, they incorporate deuterated amino acids, leading to an increase in their mass over time. By monitoring this mass shift, the half-lives of individual proteins within the proteome can be determined. nih.govbiorxiv.org
The versatility of deuterium labeling, from its use in SILAC for quantitative proteomics to its application in HDX-MS for structural analysis and in turnover studies, makes it an indispensable tool for modern protein research.
Applications of Dl Leucine D10 in Biomarker Discovery and Disease Mechanism Studies
Metabolomic Biomarker Identification and Validation Utilizing Deuterated Leucine (B10760876) Standards
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful approach for discovering biomarkers associated with various diseases. mdpi.com The use of stable isotope-labeled internal standards is fundamental to achieving accurate and reproducible quantification in metabolomic studies. nih.gov Deuterated leucine, including DL-Leucine-d10, serves as an ideal internal standard for the quantification of leucine and related metabolites in complex biological samples like plasma and tissue extracts. caymanchem.commedchemexpress.com
In untargeted metabolomics, which aims to identify and relatively quantify all detectable metabolites, deuterated standards help in assessing data quality and can aid in the identification of unknown compounds. mdpi.com In targeted metabolomics, which focuses on measuring predefined groups of metabolites, these standards are essential for absolute quantification. mdpi.comlcms.cz For instance, studies have utilized gas chromatography-mass spectrometry (GC-MS) based metabolomics to identify candidate biomarkers for conditions like hepatocellular carcinoma, where deuterated internal standards were crucial for ensuring the reliability of the results. plos.org The stoichiometric incorporation of perdeuterated leucine (D10-Leu) into proteins in cell cultures (a technique known as SILAC) coupled with 2-DE and MS allows for the qualitative and quantitative comparison of proteomes, aiding in the discovery of protein biomarkers. univr.it This approach provides valuable insights into global metabolic changes that occur in response to disease, facilitating the identification of novel diagnostic and prognostic markers. mdpi.com
Role of this compound in Understanding Disease Pathogenesis and Progression
This compound is instrumental in tracing the metabolic fate of leucine in vivo and in vitro, providing critical insights into how metabolic pathways are altered in various disease states. This allows researchers to unravel the complex metabolic rewiring that contributes to the onset and progression of diseases. researchgate.net
Glioblastoma (GBM), an aggressive form of brain cancer, is characterized by increased uptake of amino acids to fuel its rapid proliferation. biorxiv.orgresearchgate.net Recent advancements have utilized deuterated compounds to non-invasively measure their uptake and metabolism using deuterium (B1214612) (2H) metabolic magnetic resonance imaging (MRI). biorxiv.org
A proof-of-concept study demonstrated the feasibility of using this compound to quantify leucine uptake in a rodent model of glioblastoma. biorxiv.org Following administration of this compound, 2H MRI was used to measure its concentration in both tumor and healthy brain tissue. The study found a significantly higher concentration of deuterated leucine in the glioblastoma tumors compared to the surrounding normal-appearing brain tissue, where uptake was minimal. biorxiv.org These findings establish 2H amino acid MR as a potential method to directly image glioblastoma cells, independent of blood-brain barrier disruption, which is a limitation of conventional contrast-enhanced MRI. biorxiv.orgresearchgate.net
Table 1: Research Findings on Leucine-d10 Uptake in Glioblastoma
| Parameter | Finding | Reference |
|---|---|---|
| Tumor Leucine Concentration | Achieved up to ~2.0 mM following a 35.5 mg/100 g dose of this compound. | biorxiv.org |
| Uptake Enhancement | Approximately 6-fold higher concentration in tumoral tissue compared to healthy tissue. | biorxiv.org |
| Uptake Rate (estimated) | ~2.8 µ g/min over the initial 45 minutes. | biorxiv.org |
| Healthy Brain Concentration | Largely below the quantifiable noise floor (around 0.5 mM). | biorxiv.org |
This technique holds promise for better delineating tumor boundaries and monitoring metabolic responses to therapy, offering a more specific marker of tumor activity than traditional imaging methods. researchgate.netnih.gov
Metabolic dysfunction, particularly in amino acid and energy metabolism, is a recognized feature of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. researchgate.netmdpi.comnih.gov Isotope tracing with stable isotopes like those in this compound is a key technique for dissecting the metabolic perturbations that occur in these conditions. researchgate.netresearchgate.net
Studies using labeled leucine have helped to understand the dysregulation of branched-chain amino acid (BCAA) metabolism, which is implicated in the pathogenesis of several neurodegenerative disorders. researchgate.net For example, research has shown that leucine metabolism is actively occurring in brain cells like astrocytes and that this process can be impaired in models of Alzheimer's disease. researchgate.net Such impairments may contribute to the energetic and neurotransmitter imbalances observed in the brains of patients. researchgate.net By tracing the metabolic fate of deuterated leucine, scientists can map how its breakdown products are incorporated into other essential molecules, such as the neurotransmitters glutamate (B1630785) and GABA, and how these pathways are disrupted in disease. This provides a window into the complex metabolic interplay between different brain cell types, like neurons and astrocytes, and how its failure contributes to neurodegeneration. researchgate.netresearchgate.net
Studies on Leucine Uptake in Specific Disease States (e.g., Glioblastoma) via 2H MRI
Development of Quantitative Assays for Clinical Research Markers using this compound
The development of robust and accurate quantitative assays is crucial for translating biomarker discoveries into clinical research applications. This compound plays a vital role as an internal standard in various analytical methods, primarily those based on mass spectrometry. medchemexpress.comchemie-brunschwig.ch
In isotope dilution mass spectrometry (IDMS), a known amount of the stable isotope-labeled compound (e.g., this compound) is added to a sample. researchgate.net Because the labeled and unlabeled versions of the molecule behave almost identically during sample preparation and analysis, the ratio of the two can be used to calculate the precise concentration of the endogenous analyte, correcting for any sample loss or variation in instrument response. lcms.czresearchgate.net
This principle is applied in high-performance liquid chromatography-isotope dilution mass spectrometry (HPLC-IDMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. For example, a method for the absolute quantification of human leptin involved the hydrolysis of the protein and subsequent analysis of its constituent amino acids, using leucine-d10 as an internal standard for leucine to ensure accuracy. researchgate.net Similarly, quantitative assays for panels of metabolites, including amino acids, in plasma for diabetes research rely on stable isotope-labeled standards for robust and high-throughput analysis. nih.gov The use of this compound and other deuterated standards is a cornerstone of clinical mass spectrometry, facilitating the development of reliable tests for a wide range of clinically relevant markers. chemie-brunschwig.ch
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Leucine |
| Glutamate |
| GABA (gamma-Aminobutyric acid) |
Mechanistic Enzymology and Kinetic Isotope Effect Studies with Dl Leucine D10
Elucidation of Enzyme Reaction Mechanisms through Deuterium (B1214612) Isotope Effects on Reaction Rates
The kinetic isotope effect (KIE) is a key tool in understanding the mechanisms of enzymatic reactions. libretexts.org It measures the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org In the context of DL-Leucine-d10, the substitution of hydrogen with deuterium can significantly alter reaction rates if a carbon-hydrogen bond is broken or formed in the rate-determining step of the reaction. libretexts.orgnih.gov
The magnitude of the deuterium KIE (kH/kD) can provide valuable information about the transition state of a reaction. nih.gov A primary KIE, where the isotopic substitution is at the bond being cleaved, typically results in a kH/kD value between 1 and 8. libretexts.org This is due to the difference in zero-point energy between the C-H and C-D bonds; the C-D bond is stronger and requires more energy to break. libretexts.org
For instance, studies on various enzymes have utilized deuterated substrates to pinpoint the rate-limiting step. nih.govnih.gov If the observed reaction rate decreases upon substitution with this compound, it suggests that the cleavage of a C-H bond in leucine (B10760876) is a crucial part of the slowest step in the catalytic cycle. unl.edu Conversely, the absence of a significant KIE may indicate that C-H bond breaking is not rate-limiting. nih.gov
Researchers have employed this technique to study a range of enzymes, including those involved in amino acid metabolism. escholarship.org For example, in the study of d-arginine (B556069) dehydrogenase, D-leucine-d10 was used to determine kinetic isotope effects and probe the reductive half-reaction. acs.org The observed KIE values help to construct a detailed picture of the reaction pathway and the nature of the transition state. nih.gov
Analysis of Substrate-Enzyme Interactions and Catalytic Pathways Using Deuterated Leucine
This compound is instrumental in defining the interactions between a substrate and its enzyme and mapping the subsequent catalytic pathway. The use of deuterated leucine allows for the precise tracking of the amino acid as it binds to the active site and undergoes chemical transformation.
One application involves investigating the stereoselectivity of enzymes. Some enzymes can distinguish between different isotopes of an element, a phenomenon that can be explored using deuterated substrates. escholarship.org For example, studies with the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme LolT have shown its ability to catalyze the deuteration of various L-amino acids, although it showed modest deuteration with L-leucine. escholarship.org
Furthermore, deuterated leucine can be used in combination with techniques like mass spectrometry to follow the metabolic fate of the amino acid. biorxiv.org This allows for the identification of intermediates and products within a catalytic pathway, providing a dynamic view of the enzyme's function. In a study on glioblastoma multiforme, this compound was used to quantify leucine uptake in tumor tissue, demonstrating the utility of deuterated amino acids in tracking metabolic processes. biorxiv.org
The following table summarizes findings from a study on d-arginine dehydrogenase using D-leucine-d10, illustrating how kinetic parameters can be affected by isotopic substitution.
| Substrate | kred (s-1) | Kd (mM) | kred/Kd (M-1s-1) |
|---|---|---|---|
| d-Leucine | 150 ± 5 | 1.5 ± 0.2 | (1.0 ± 0.1) x 105 |
| d-Leucine-d10 | 75 ± 2 | 1.6 ± 0.2 | (4.7 ± 0.6) x 104 |
Hydrogen-Deuterium Exchange (HDX) Studies for Probing Protein Conformational Dynamics and Ligand Binding
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of proteins and how they change upon ligand binding. nih.govnih.gov The method relies on the principle that backbone amide hydrogens in a protein will exchange with deuterium atoms when the protein is placed in a deuterated solvent like D2O. nih.gov The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, which are in turn determined by the protein's structure and dynamics. nih.gov
By analyzing the mass increase of the protein or its fragments over time, researchers can identify regions that are flexible and solvent-exposed (fast exchange) versus those that are structured and buried (slow exchange). nih.govnih.gov When a ligand, such as deuterated leucine, binds to a protein, it can cause changes in the protein's conformation. These changes can be detected by alterations in the HDX rates. rsc.org
For example, a decrease in the exchange rate in a particular region of the protein upon ligand binding suggests that this area has become less dynamic or less solvent-accessible, which is often indicative of a binding site. rsc.orgrsc.org HDX-MS has been used to study various protein-ligand interactions, including those involving enzymes and their substrates or inhibitors. rsc.orgnih.gov These studies provide insights into the allosteric regulation of enzyme activity and the structural basis of ligand recognition. nih.gov For instance, HDX-MS studies on the M49 enzyme family have revealed conserved mechanisms of ligand binding and conformational dynamics across different orthologues. rsc.orgrsc.org
The data below from a hypothetical HDX-MS experiment illustrates how deuterium uptake can differ between a free enzyme and an enzyme-substrate complex.
| Peptide Region | Deuterium Uptake (Free Enzyme) | Deuterium Uptake (Enzyme + this compound) | Change in Uptake |
|---|---|---|---|
| Active Site Loop | 85% | 40% | -45% |
| Allosteric Site | 70% | 72% | +2% |
| Core Structural Element | 15% | 14% | -1% |
Computational and Data Analysis Methodologies for Dl Leucine D10 Research
Theoretical and Computational Modeling of Deuterated Leucine (B10760876) Systems
Theoretical and computational models provide a framework for understanding the physical and chemical properties of deuterated molecules at an atomic level. These models are essential for interpreting experimental data and for designing new experiments.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of DL-Leucine-d10, DFT is instrumental in predicting and interpreting its vibrational spectra.
Researchers have employed DFT calculations, often combined with methods like the Polarized Continuum Model (PCM), to study the structure and vibrational frequencies of leucine and its isotopologues in different environments. researchgate.netaip.org For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to examine the zwitterionic form of L-leucine in solution, with results showing good agreement with experimental X-ray diffraction data. researchgate.net The calculated vibrational frequencies for the most stable conformer of L-leucine align well with experimental data, aiding in the assignment of observed spectral bands. researchgate.net
The study of deuterated amino acids, including leucine, benefits significantly from DFT. The substitution of hydrogen with deuterium (B1214612) atoms in this compound leads to characteristic shifts in its vibrational frequencies, particularly in the C-D stretching modes which appear in a spectral region (around 2050-2220 cm⁻¹) that is relatively free from other protein absorptions. nih.gov DFT computational modeling helps in accurately assigning these C-D stretching peaks. nih.gov Such studies have demonstrated that the C-D transitions in leucine-d10 can serve as effective structural reporters in dual-frequency two-dimensional infrared (2DIR) spectroscopy. nih.gov
Vibrational analysis of amino acids like leucine in hydrated media has also been successfully performed using DFT calculations. nih.govnih.gov By modeling clusters of the amino acid with surrounding water molecules, researchers can assign the main peaks observed in Raman and Fourier-transform infrared (FT-IR) spectra. nih.govnih.gov Solid-state DFT calculations have also been performed on leucine, providing detailed potential energy distributions and enabling the assignment of far-infrared spectra bands. aip.org
Table 1: Application of DFT in Leucine Vibrational Analysis
| Method | Application | Key Findings | References |
|---|---|---|---|
| DFT/B3LYP/6-311++G(d,p)-PCM | Structural and vibrational analysis of L-leucine zwitterion in solution. | Calculated geometry and vibrational frequencies showed good agreement with experimental data. | researchgate.net |
| DFT Computational Modeling | Characterization of C-D stretching peaks in leucine-d10. | C-D transitions can serve as structural reporters in 2DIR spectroscopy. | nih.gov |
| DFT/B3LYP/6-31++G* | Vibrational analysis of leucine in hydrated media. | Allowed for the assignment of main Raman and IR bands by modeling hydrated clusters. | nih.govnih.gov |
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govresearchgate.netresearchgate.net They are invaluable for studying the conformational dynamics of biomolecules, including those labeled with stable isotopes like this compound. scispace.com
MD simulations provide insights into how molecules like proteins behave over time, capturing internal motions and conformational changes that are crucial for their biological function. researchgate.net These simulations can bridge the time and length scale gaps that are often challenging to observe experimentally. By generating trajectories of molecular motion, MD simulations allow for the detailed analysis of structural and dynamic properties.
In the context of deuterated biomolecules, MD simulations can be used to understand the effects of isotopic labeling on protein structure and dynamics. While heavy isotopes like deuterium have identical biochemical properties to their lighter counterparts, their increased mass can subtly influence molecular vibrations and interactions. isotope.com MD simulations can help to model these effects and to interpret experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS).
Furthermore, MD simulations are often used in conjunction with experimental data to refine structural models and to explore conformational ensembles. nih.gov For example, first-principles MD simulations have been used to calculate the infrared spectra of small peptides, accounting for explicit solvation, thermal, and anharmonic effects. fu-berlin.de
Density Functional Theory (DFT) for Spectroscopic Assignments and Vibrational Analysis
Computational Tools for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Data Interpretation and Resolution Enhancement
HDX-MS is a powerful technique for studying protein dynamics, and the use of deuterated standards like this compound is integral to these experiments. oup.com The large and complex datasets generated by HDX-MS necessitate the use of specialized computational tools for data analysis and interpretation. nih.govnih.gov
A comprehensive HDX-MS data analysis workflow involves several computational steps:
Automated Peptide Identification : Identifying the proteolytic peptides in the mass spectra. nih.gov
Deuterium Uptake Calculation : Determining the mass increase of each peptide after deuterium labeling. nih.gov
Back-Exchange Correction : Correcting for the loss of deuterium during the analysis. nih.gov
Differential Analysis : Statistically quantifying differences in deuterium uptake between different experimental conditions. nih.gov
Data Visualization : Presenting the complex, multi-dimensional data in an interpretable format. oup.com
Numerous software tools have been developed to automate and streamline this process. Tools like HD-eXplosion, MEMHDX, and Deuteros provide user-friendly interfaces for creating visualizations such as chiclet plots and volcano plots, which help in identifying significant differences in deuterium uptake. oup.com Other packages like HDXBoxeR offer functionalities for comparing multiple protein states and replicates, performing statistical tests, and generating publication-ready figures. oup.com
Enhancing the spatial resolution of HDX-MS data, ideally to the level of single residues, is a major goal in the field. nih.govnih.gov Various algorithms have been proposed to computationally achieve this, allowing for a more detailed understanding of protein structure and dynamics. nih.govnih.gov
Table 2: Selected Computational Tools for HDX-MS Data Analysis
| Tool | Key Features | References |
|---|---|---|
| HD-eXplosion | Visualization of HDX data as chiclet and volcano plots with statistical filtering. | oup.com |
| MEMHDX | Interactive tool for statistical validation and visualization of large HDX-MS datasets. | oup.com |
| Deuteros | Software for processing and visualizing HDX-MS data. | oup.comoup.com |
| HDXBoxeR | R package for statistical analysis and visualization of multiple HDX-MS datasets. | oup.com |
Bioinformatic and Statistical Approaches for Metabolomic and Proteomic Data Generated with this compound
The use of this compound in metabolomics and proteomics generates large datasets that require sophisticated bioinformatic and statistical methods for analysis. nih.gov These approaches are essential for identifying and quantifying labeled metabolites and proteins, and for interpreting their biological significance. acs.orgscripps.edu
In quantitative proteomics , stable isotope labeling is a widely used strategy. core.ac.uk Heavy isotope-labeled peptides, such as those derived from proteins synthesized in the presence of this compound, can be distinguished from their unlabeled ("light") counterparts by mass spectrometry. isotope.com The relative quantification of proteins is achieved by comparing the signal intensities of the heavy and light peptide pairs. isotope.comacs.org Software tools have been developed to automate the analysis of such data, including the detection of labeled peptide pairs and the calculation of heavy/light ratios. acs.org
In metabolomics , stable isotope-resolved metabolomics (SIRM) uses labeled substrates like this compound to trace metabolic pathways. oup.com The analysis of the resulting data, which includes information on both metabolite abundance and isotopic enrichment, requires specialized bioinformatics tools. oup.comnih.gov Tools like DIMet have been developed for the differential analysis of isotope-labeled metabolomics data. oup.combordeaux-bioinformatics.fr DIMet provides a statistical framework to identify metabolites that are differentially labeled between conditions and can integrate metabolomic data with other omics data, such as transcriptomics. bordeaux-bioinformatics.fr
Table 3: Bioinformatic Approaches for Isotope-Labeled Data
| Field | Methodology | Computational Tools/Approaches | References |
|---|---|---|---|
| Proteomics | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Software for automated detection of SIL-peptide pairs and quantification. | acs.org |
| Metabolomics | Stable Isotope-Resolved Metabolomics (SIRM) | DIMet for differential analysis of isotopically resolved data. | oup.combordeaux-bioinformatics.fr |
Emerging Research Trajectories and Future Perspectives on Dl Leucine D10
Advancements in In Vivo Imaging and Tracing Techniques utilizing Deuterated Leucine (B10760876)
The use of deuterated leucine, including DL-Leucine-d10, is revolutionizing in vivo imaging and metabolic tracing. These techniques allow for the non-invasive, real-time visualization and quantification of metabolic pathways, offering unprecedented insights into cellular and organismal physiology.
Real-Time Metabolic Imaging with 2H MRI
Deuterium (B1214612) magnetic resonance imaging (2H MRI), also known as Deuterium Metabolic Imaging (DMI), is a powerful, non-invasive method for mapping metabolism in three dimensions. This technique utilizes substrates enriched with the non-radioactive deuterium isotope, such as this compound, to track their metabolic fate.
Recent studies have demonstrated the feasibility of using 2H MRI to quantify the uptake of deuterated leucine in vivo. For instance, in preclinical models of glioblastoma multiforme (GBM), a significant enhancement of d10-leucine uptake in tumor tissue was observed compared to healthy tissue. biorxiv.org This enhanced uptake is attributed to the upregulation of amino acid transporters, such as the L-Type Amino Acid Transporter 1 (LAT1), in GBM tumors. biorxiv.org This approach provides a proof-of-concept for a 2H amino acid metabolic resonance (2H AA-MR) method to better define and characterize these aggressive brain tumors. biorxiv.orgismrm.org
The ability to detect deuterated leucine at concentrations relevant to in vivo studies has been established in phantom experiments, laying the groundwork for further clinical translation. ismrm.org Dynamic 2H MRI studies can follow the metabolic conversion of deuterated substrates over time, allowing for the calculation of absolute metabolic rates. This provides a significant advantage over steady-state methods, which only indicate the presence of an active metabolic pathway.
Integration of Multi-Omics Data with Deuterated Amino Acid Tracing Methodologies
The future of metabolic research lies in the integration of data from multiple "omics" platforms, such as metabolomics, proteomics, and transcriptomics, with deuterated amino acid tracing. vulcanchem.com This systems biology approach provides a more holistic understanding of cellular metabolism and its regulation. vulcanchem.com
Stable isotope tracing with compounds like this compound is a powerful tool for monitoring metabolic pathways. nih.gov By tracking the incorporation of labeled atoms into various biomolecules, researchers can gain detailed insights into nutrient utilization, biosynthesis, and energy production. nih.gov When combined with multi-omics data, this information can be used to build comprehensive models of cellular function. arxiv.org
For example, combining metabolomics data from deuterium-labeled leucine studies with proteomics can reveal how changes in metabolic flux impact the synthesis and turnover of specific proteins. physoc.org This is particularly valuable for understanding the dynamics of protein synthesis in various physiological and pathological states. researchgate.net Furthermore, integrating these datasets with transcriptomics can link metabolic changes to the underlying gene expression programs. vulcanchem.com
New computational tools and frameworks are being developed to facilitate the integration and interpretation of these large and complex datasets. arxiv.orggithub.com These tools enable researchers to identify key metabolic pathways and regulatory networks that are altered in disease, paving the way for the discovery of new biomarkers and therapeutic targets. github.com
Potential for Novel Therapeutic and Nutritional Research via Leucine Metabolism Modulation
The modulation of leucine metabolism holds significant promise for novel therapeutic and nutritional interventions in a variety of diseases. Leucine, an essential branched-chain amino acid, plays a critical role in regulating protein synthesis, lipid metabolism, and energy homeostasis. mdpi.comnih.gov
Research has shown that leucine supplementation can have beneficial effects on muscle mass and function, particularly in conditions associated with muscle atrophy, such as aging (sarcopenia), disuse, and cancer. nih.gov Leucine stimulates muscle protein synthesis, in part, through the activation of the mTORC1 signaling pathway. nih.gov
Furthermore, leucine has been shown to modulate lipid metabolism and insulin (B600854) sensitivity, making it a potential therapeutic agent for metabolic disorders like obesity and type 2 diabetes. mdpi.comnih.gov It can promote fatty acid oxidation and mitochondrial biogenesis, contributing to a reduction in adiposity and improved glucose tolerance. mdpi.com Studies have indicated that leucine can influence these processes through the activation of the SIRT1–AMPK–PGC-1α pathway. mdpi.com
The dysregulation of leucine metabolism has also been implicated in certain cancers, such as Acute Myeloid Leukemia (AML). researchgate.net Growing evidence suggests that targeting leucine metabolism could be a viable therapeutic strategy. researchgate.net For instance, leucine deprivation has been shown to inhibit the proliferation of leukemic cells. researchgate.net
The use of deuterated leucine tracers like this compound in these research areas can provide a more precise understanding of how leucine and its metabolites influence these complex physiological and pathological processes.
Methodological Innovations for High-Throughput this compound Applications in Systems Biology
The increasing demand for large-scale metabolic studies in systems biology necessitates the development of innovative, high-throughput methodologies for the application of tracers like this compound.
Advances in mass spectrometry (MS) and liquid chromatography (LC) are enabling more rapid and sensitive analysis of isotopically labeled compounds. nih.gov High-resolution mass spectrometry, for example, can distinguish between metabolites with very small mass differences, which is crucial for resolving different isotopologues in tracer studies. nih.gov
The development of high-throughput screening (HTS) assays, including virtual HTS (vHTS), is accelerating the discovery of molecules that interact with and modulate metabolic pathways involving leucine. nih.gov These approaches can be used to identify novel inhibitors or activators of leucine transporters and enzymes, providing new tools for both basic research and drug development. nih.gov
Furthermore, the automation of sample preparation and data analysis is critical for handling the large number of samples generated in high-throughput studies. The establishment of robust, end-to-end pipelines for metabolomics and other omics technologies is facilitating the processing of thousands of samples in a reproducible and efficient manner. bocklab.org
Q & A
Q. Advanced Comparative Analysis :
- Cost-Effectiveness : Deuterium labeling is cheaper than C/N.
- MS Sensitivity : Deuterium provides a +10 Da mass shift, easier to detect than C’s +1 Da.
- NMR Limitations : Unlike C, deuterium is NMR-silent in H detection, requiring specialized experiments (e.g., H NMR) .
Which analytical techniques are most reliable for validating the isotopic purity of this compound?
Q. Basic Methodology :
- Elemental Analysis (EA) : Confirm deuterium content via combustion-IR, targeting ≥98 atom% D .
- Isotope Ratio MS (IR-MS) : Detect trace or impurities .
How can researchers optimize FMOC-protected this compound for solid-phase peptide synthesis (SPPS)?
Q. Advanced Application :
- Deprotection Efficiency : Use 20% piperidine in DMF to remove FMOC without cleaving deuterium labels.
- Coupling Yield : Activate with HBTU/DIPEA and monitor via Kaiser test to ensure >95% incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
